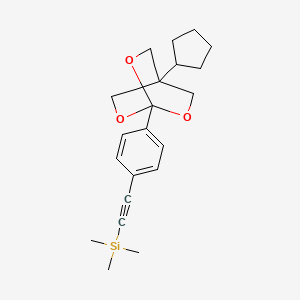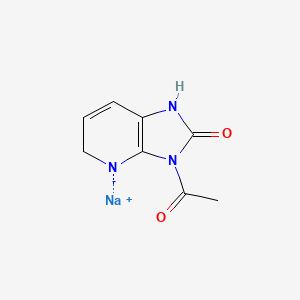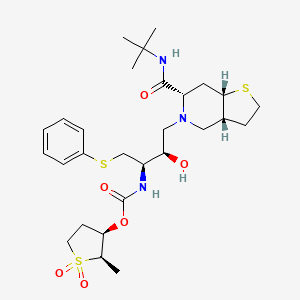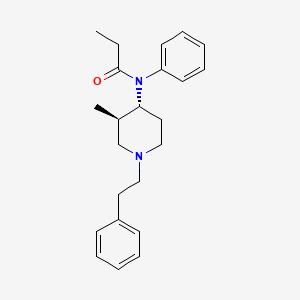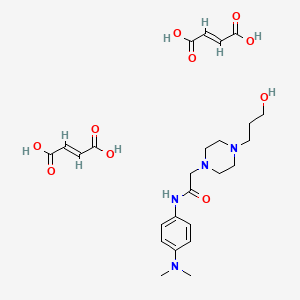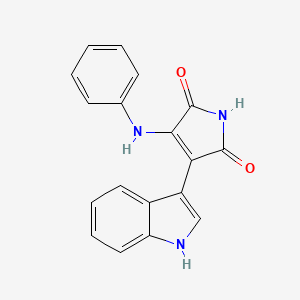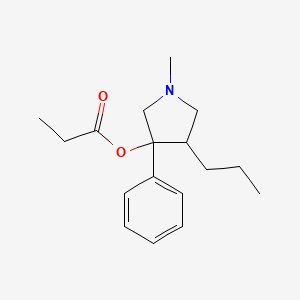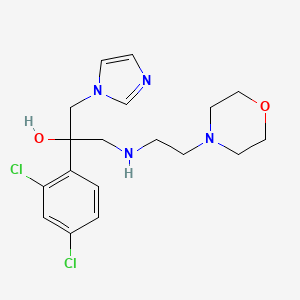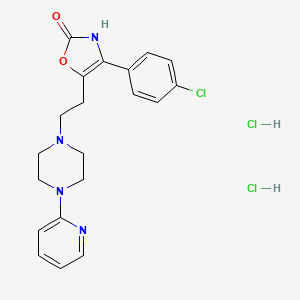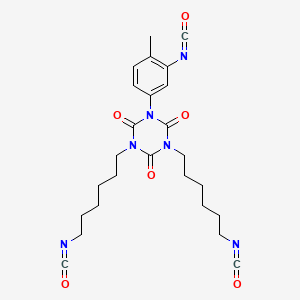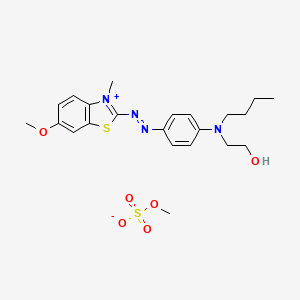
Benzothiazolium, 2-((4-(butyl(2-hydroxyethyl)amino)phenyl)azo)-6-methoxy-3-methyl-, methyl sulfate (salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazolium, 2-((4-(butyl(2-hydroxyethyl)amino)phenyl)azo)-6-methoxy-3-methyl-, methyl sulfate (salt) is a complex organic compound belonging to the benzothiazolium family. This compound is characterized by its unique structure, which includes a benzothiazolium core, an azo linkage, and various functional groups such as butyl, hydroxyethyl, and methoxy groups. It is primarily used in scientific research and industrial applications due to its diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzothiazolium, 2-((4-(butyl(2-hydroxyethyl)amino)phenyl)azo)-6-methoxy-3-methyl-, methyl sulfate (salt) involves multiple steps. The general synthetic route includes the following steps:
Formation of the Benzothiazolium Core: This step involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazolium core.
Azo Coupling Reaction: The benzothiazolium core is then subjected to an azo coupling reaction with a diazonium salt derived from 4-(butyl(2-hydroxyethyl)amino)aniline. This step is typically carried out in an alkaline medium.
Methylation: The final step involves the methylation of the compound using methyl sulfate to form the desired salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common industrial methods include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzothiazolium, 2-((4-(butyl(2-hydroxyethyl)amino)phenyl)azo)-6-methoxy-3-methyl-, methyl sulfate (salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azo linkage and the benzothiazolium core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols; carried out in polar solvents like ethanol or acetonitrile.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of substituted benzothiazolium derivatives.
Scientific Research Applications
Benzothiazolium, 2-((4-(butyl(2-hydroxyethyl)amino)phenyl)azo)-6-methoxy-3-methyl-, methyl sulfate (salt) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Employed in the study of enzyme inhibition and as a fluorescent probe for detecting biological molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of Benzothiazolium, 2-((4-(butyl(2-hydroxyethyl)amino)phenyl)azo)-6-methoxy-3-methyl-, methyl sulfate (salt) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: It can modulate oxidative stress pathways, apoptosis, and cell signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- Benzothiazolium, 2-((4-(ethyl(2-hydroxyethyl)amino)phenyl)azo)-5-methoxy-3-methyl-, methyl sulfate (salt)
- Benzothiazolium, 2-((4-(methyl(2-hydroxyethyl)amino)phenyl)azo)-6-methoxy-3-methyl-, methyl sulfate (salt)
Uniqueness
Benzothiazolium, 2-((4-(butyl(2-hydroxyethyl)amino)phenyl)azo)-6-methoxy-3-methyl-, methyl sulfate (salt) is unique due to its specific functional groups, which confer distinct chemical properties and biological activities. The presence of the butyl group enhances its lipophilicity, while the hydroxyethyl group increases its solubility in polar solvents, making it versatile for various applications.
Properties
CAS No. |
73287-65-7 |
|---|---|
Molecular Formula |
C22H30N4O6S2 |
Molecular Weight |
510.6 g/mol |
IUPAC Name |
2-[N-butyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;methyl sulfate |
InChI |
InChI=1S/C21H27N4O2S.CH4O4S/c1-4-5-12-25(13-14-26)17-8-6-16(7-9-17)22-23-21-24(2)19-11-10-18(27-3)15-20(19)28-21;1-5-6(2,3)4/h6-11,15,26H,4-5,12-14H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
JPFNEDLGIXJOPA-UHFFFAOYSA-M |
Canonical SMILES |
CCCCN(CCO)C1=CC=C(C=C1)N=NC2=[N+](C3=C(S2)C=C(C=C3)OC)C.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


